Cyclopentane-1,1-dicarbonitrile
Overview
Description
Cyclopentane-1,1-dicarbonitrile is an organic compound with the molecular formula C7H8N2 It is characterized by a cyclopentane ring with two nitrile groups attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentane-1,1-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with sodium cyanide and ammonium chloride under acidic conditions. This reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired dicarbonitrile compound .
Industrial Production Methods
In industrial settings, this compound is typically produced via a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
Cyclopentane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Cyclopentane-1,1-dicarboxylic acid.
Reduction: Cyclopentane-1,1-diamine.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Cyclopentane-1,1-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cyclopentane-1,1-dicarbonitrile exerts its effects depends on the specific reaction or applicationThe cyclopentane ring provides a stable framework that can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarbonitrile: Contains a single nitrile group attached to the cyclopentane ring.
Cyclopentane-1,1-dicarboxylic acid: Contains two carboxylic acid groups instead of nitrile groups.
Cyclopentane-1,1-diamine: Contains two amine groups instead of nitrile groups.
Uniqueness
Cyclopentane-1,1-dicarbonitrile is unique due to the presence of two nitrile groups on the same carbon atom of the cyclopentane ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
cyclopentane-1,1-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c8-5-7(6-9)3-1-2-4-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIONVMHMAKDDDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569526 | |
Record name | Cyclopentane-1,1-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29739-46-6 | |
Record name | Cyclopentane-1,1-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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